molecular formula C30H18O2 B8715277 4,4'-Bis(phenylethynyl)benzil

4,4'-Bis(phenylethynyl)benzil

Cat. No. B8715277
M. Wt: 410.5 g/mol
InChI Key: IOTXVPQBEQEMNN-UHFFFAOYSA-N
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Patent
US06288188B1

Procedure details

A solution of 4,4′-dibromobenzil (15.8 g, 0.0431 mol), phenylacetylene (5.06 g, 0.0495 mol), (PPh3)2PdCl2 (0.151 g, 0.0002 mol) and CuI (0.820 g, 0.0043 mol) in diethylamine (150 mL) is heated at reflux overnight. The reaction mixture is concentrated to dryness, then taken up in CH2Cl2 (150 mL), washed with 1 M HCl, 10 percent Na2CO3/H2O, brine and dried (Na2SO4), then concentrated. Crystallization from 2-propanol gives 7.92 g (45 percent) as a light tan solid, mp 168° C. to 170° C. 1H NMR (CDCl3) δ 7.97 (d, J=8.2 Hz, 4H), 7.64 (d, J=8.2 Hz, 4H), 7.55 (m, 4H), 7.37 (m, 6H); 13C NMR (CDCl3) δ 193.03, 132.46, 132.03, 131.82, 130.21, 129.84, 129.06, 128.47, 122.37, 94.28, 88.55.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.151 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
0.82 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]([C:12]2[CH:17]=[CH:16][C:15](Br)=[CH:14][CH:13]=2)=[O:11])=[O:9])=[CH:4][CH:3]=1.[C:19]1([C:25]#[CH:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(NCC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[C:19]1([C:25]#[C:26][C:2]2[CH:7]=[CH:6][C:5]([C:8]([C:10]([C:12]3[CH:17]=[CH:16][C:15]([C:10]#[C:8][C:5]4[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=4)=[CH:14][CH:13]=3)=[O:11])=[O:9])=[CH:4][CH:3]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |^1:34,53|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)Br
Name
Quantity
5.06 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)NCC
Name
Quantity
0.151 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
CuI
Quantity
0.82 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to dryness
WASH
Type
WASH
Details
washed with 1 M HCl, 10 percent Na2CO3/H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystallization from 2-propanol
CUSTOM
Type
CUSTOM
Details
gives 7.92 g (45 percent) as a light tan solid, mp 168° C. to 170° C

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C#CC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)C#CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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